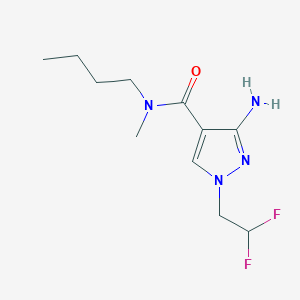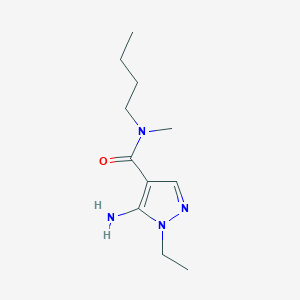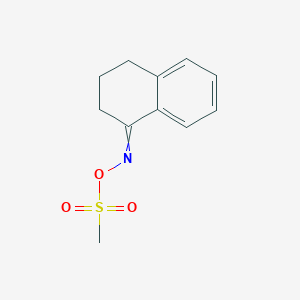
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. Its unique structure, which includes a pyrazole ring substituted with amino, butyl, difluoroethyl, and carboxamide groups, makes it an interesting subject for scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may yield amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
作用机制
The mechanism of action of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may affect cellular signaling pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the n-methyl group.
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-methylcarboxamide: Contains a methylcarboxamide group instead of a carboxamide group.
Uniqueness
The presence of the n-methyl group and the specific arrangement of functional groups in 3-Amino-N-butyl-1-(2,2-difluoroethyl)-n-methyl-1H-pyrazole-4-carboxamide gives it unique chemical properties and potential biological activities that distinguish it from similar compounds.
属性
分子式 |
C11H18F2N4O |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
3-amino-N-butyl-1-(2,2-difluoroethyl)-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H18F2N4O/c1-3-4-5-16(2)11(18)8-6-17(7-9(12)13)15-10(8)14/h6,9H,3-5,7H2,1-2H3,(H2,14,15) |
InChI 键 |
WXVZKYZVSVYVLO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C(=O)C1=CN(N=C1N)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738799.png)
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11738812.png)

amine](/img/structure/B11738823.png)
![1-Ethyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11738824.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738825.png)
![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738826.png)
![2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11738827.png)
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738839.png)
![4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11738840.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738843.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738847.png)
